![molecular formula C13H13F5O B1672749 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one CAS No. 1071000-98-0](/img/structure/B1672749.png)
1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one
Overview
Description
1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Molecular Structure Analysis
The empirical formula for 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one is C13H13F5O . The molecular weight is 280.23 g/mol.Chemical Reactions Analysis
1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one is a potent and selective inhibitor of GVIA iPLA2 (Group VIA calcium-independent phospholipase A2) . It displays a slight inhibition against GVsPLA2 .Scientific Research Applications
Organic Compound Class
“1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one” belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Metabolic Enzyme Inhibitor
This compound is a potent inhibitor of GVIA iPLA2 . It shows little or no inhibition against GIVA cPLA2 (XI (50) = 0.0073 and >0.91, respectively) . The compound displays a slight inhibition against GVsPLA2 .
Medical Research
“1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one” has been used in medical research, specifically in studies related to autoimmune diseases . It has been found to potently inhibit the progression and severity in a murine experimental autoimmune encephalomyelitis (EAE) model .
Chemical Interactions
The compound has been studied for its interactions with various genes . This information can be useful in understanding the compound’s effects at the molecular level .
Chemical Properties
The compound has a molecular weight of 280.23 and a molecular formula of C13H13F5O .
Mechanism of Action
properties
IUPAC Name |
1,1,1,2,2-pentafluoro-7-phenylheptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPVXAWEVYWEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648375 | |
Record name | 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |
CAS RN |
1071000-98-0 | |
Record name | 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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